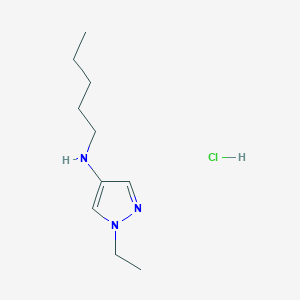
1-ethyl-N-pentylpyrazol-4-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N-pentylpyrazol-4-amine;hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position and a pentyl group at the nitrogen atom, with a hydrochloride salt form. Pyrazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Vorbereitungsmethoden
The synthesis of 1-ethyl-N-pentylpyrazol-4-amine;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions often involve the use of catalysts such as zinc triflate or other Lewis acids to facilitate the cyclization process . Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1-Ethyl-N-pentylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-N-pentylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-ethyl-N-pentylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-N-pentylpyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives, such as:
1-Methyl-1H-pyrazol-4-amine: This compound has a similar structure but with a methyl group instead of an ethyl group.
5-Amino-pyrazoles: These compounds are known for their versatility in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
1856027-85-4 |
|---|---|
Molekularformel |
C10H20ClN3 |
Molekulargewicht |
217.74 g/mol |
IUPAC-Name |
1-ethyl-N-pentylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-3-5-6-7-11-10-8-12-13(4-2)9-10;/h8-9,11H,3-7H2,1-2H3;1H |
InChI-Schlüssel |
JUYSIFSDHGJDNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC1=CN(N=C1)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,4-ditert-butyl-5-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B12348048.png)


![methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B12348069.png)
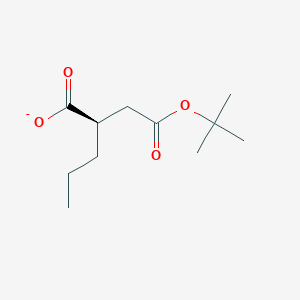
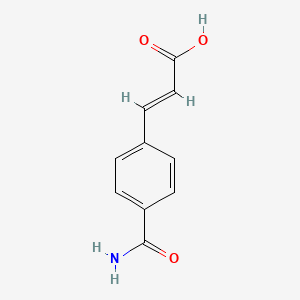
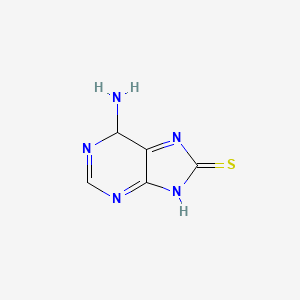
![ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate](/img/structure/B12348092.png)
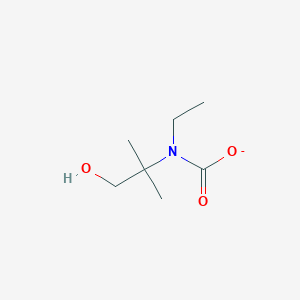
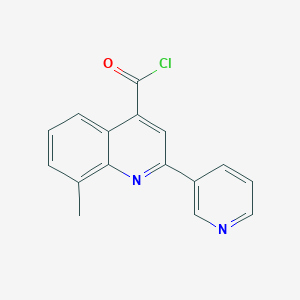
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride](/img/structure/B12348117.png)

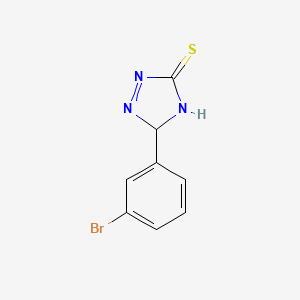
![6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B12348149.png)
